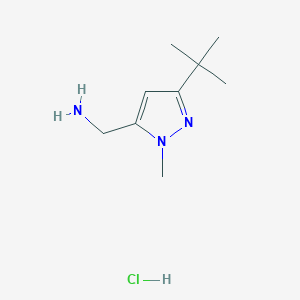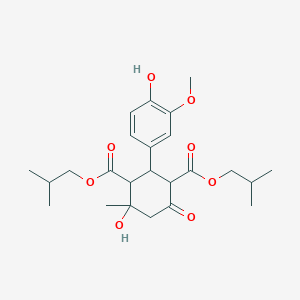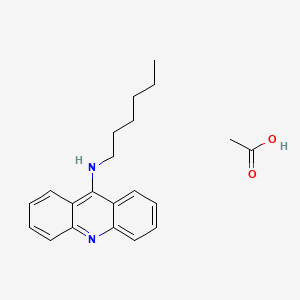
acetic acid;N-hexylacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-hexylacridin-9-amine is a compound that combines the properties of acetic acid and N-hexylacridin-9-amine. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and various industrial applications. N-hexylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound with a wide range of biological activities. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-hexylacridin-9-amine typically involves the reaction of N-hexylacridin-9-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N-hexylacridin-9-amine: This can be synthesized by reacting acridine with hexylamine in the presence of a suitable catalyst.
Reaction with Acetic Anhydride: N-hexylacridin-9-amine is then reacted with acetic anhydride in the presence of an acid catalyst such as phosphoric acid or sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;N-hexylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;N-hexylacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;N-hexylacridin-9-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: A parent compound with similar biological activities.
N-hexylacridine: A derivative with similar chemical properties.
Acetic acid derivatives: Compounds with similar chemical reactivity.
Uniqueness
Acetic acid;N-hexylacridin-9-amine is unique due to its combined properties of acetic acid and N-hexylacridin-9-amine. This combination results in a compound with enhanced biological activities and potential therapeutic applications. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
920746-62-9 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
acetic acid;N-hexylacridin-9-amine |
InChI |
InChI=1S/C19H22N2.C2H4O2/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;1-2(3)4/h5-8,10-13H,2-4,9,14H2,1H3,(H,20,21);1H3,(H,3,4) |
Clave InChI |
JVZLUCJKIWIVAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



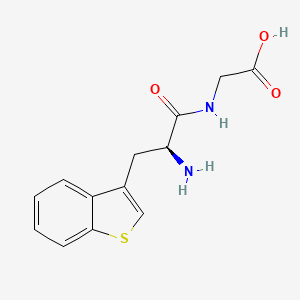

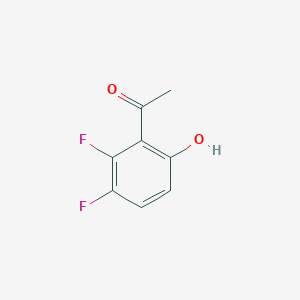
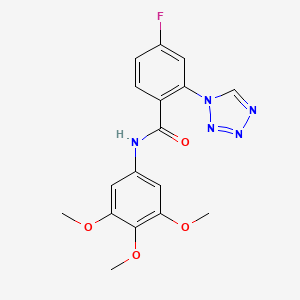
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

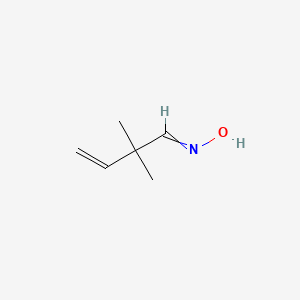

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
